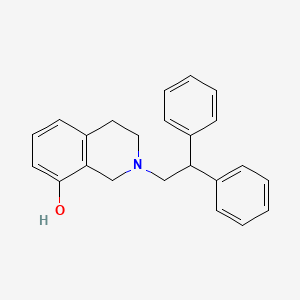![molecular formula C18H16N2O8S2 B14206479 2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) CAS No. 754915-78-1](/img/structure/B14206479.png)
2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) is a complex organic compound characterized by its unique structure, which includes two aminobenzene sulfonic acid groups connected by a phenylenebis(oxy) linkage. This compound is known for its applications in various scientific fields due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) typically involves the reaction of 1,4-dihydroxybenzene with 5-aminobenzene-1-sulfonic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2,2’-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and polymers[][3].
Wirkmechanismus
The mechanism by which 2,2’-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding and van der Waals forces, which stabilize the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroquinone bis(2-hydroxyethyl) ether: Known for its use as a chain extender in polymer production.
1,4-Di(2-hydroxyethoxy)benzene: Utilized in the synthesis of various organic compounds.
Uniqueness
2,2’-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) is unique due to its dual aminobenzene sulfonic acid groups, which provide distinct chemical reactivity and binding properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
754915-78-1 |
|---|---|
Molekularformel |
C18H16N2O8S2 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
5-amino-2-[4-(4-amino-2-sulfophenoxy)phenoxy]benzenesulfonic acid |
InChI |
InChI=1S/C18H16N2O8S2/c19-11-1-7-15(17(9-11)29(21,22)23)27-13-3-5-14(6-4-13)28-16-8-2-12(20)10-18(16)30(24,25)26/h1-10H,19-20H2,(H,21,22,23)(H,24,25,26) |
InChI-Schlüssel |
AHUWVXVKAPJQSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)S(=O)(=O)O)OC3=C(C=C(C=C3)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


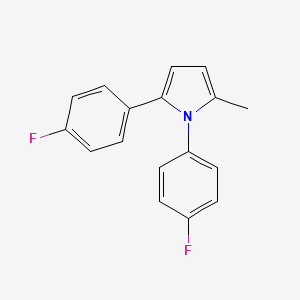
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
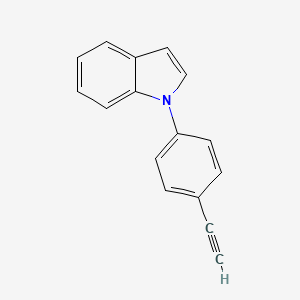
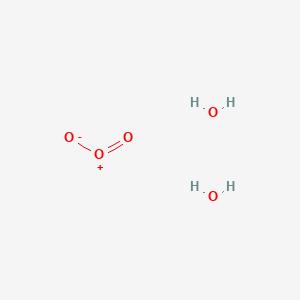
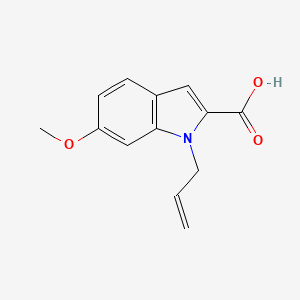
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
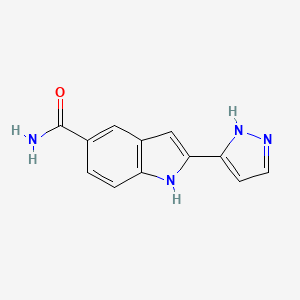
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)

![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
